Cas no 2248331-02-2 (Benzoic acid, 5-(dimethylamino)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-)

Benzoic acid, 5-(dimethylamino)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, is a specialized organic compound featuring a benzoic acid core substituted with a dimethylamino group at the 5-position and a Boc-protected amino group at the 2-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. The Boc group enhances stability during reactions, while the dimethylamino moiety offers electron-donating properties, influencing regioselectivity in further functionalization. Its well-defined purity and consistent performance make it suitable for applications requiring precise molecular control, such as peptide synthesis or the development of bioactive molecules. The compound is typically handled under standard laboratory conditions, ensuring reliable results in synthetic workflows.
Benzoic acid, 5-(dimethylamino)-2-[[(1,1-dimethylethoxy)carbonyl]amino]- structure
2248331-02-2 structure
Product name:Benzoic acid, 5-(dimethylamino)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-
CAS No:2248331-02-2
MF:C14H20N2O4
MW:280.319603919983
CID:5965974
PubChem ID:137941564

Benzoic acid, 5-(dimethylamino)-2-[[(1,1-dimethylethoxy)carbonyl]amino]- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 5-(dimethylamino)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-
    • EN300-6508715
    • 2-{[(tert-butoxy)carbonyl]amino}-5-(dimethylamino)benzoic acid
    • 5-(Dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
    • 2248331-02-2
    • Inchi: 1S/C14H20N2O4/c1-14(2,3)20-13(19)15-11-7-6-9(16(4)5)8-10(11)12(17)18/h6-8H,1-5H3,(H,15,19)(H,17,18)
    • InChI Key: KZRPXFNKVDRBEY-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC(N(C)C)=CC=C1NC(OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 280.14230712g/mol
  • Monoisotopic Mass: 280.14230712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 78.9Ų

Experimental Properties

  • Density: 1.224±0.06 g/cm3(Predicted)
  • Boiling Point: 399.6±37.0 °C(Predicted)
  • pka: 2.86±0.36(Predicted)

Benzoic acid, 5-(dimethylamino)-2-[[(1,1-dimethylethoxy)carbonyl]amino]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6508715-0.1g
2-{[(tert-butoxy)carbonyl]amino}-5-(dimethylamino)benzoic acid
2248331-02-2 95.0%
0.1g
$451.0 2025-03-14
Enamine
EN300-6508715-0.25g
2-{[(tert-butoxy)carbonyl]amino}-5-(dimethylamino)benzoic acid
2248331-02-2 95.0%
0.25g
$472.0 2025-03-14
Enamine
EN300-6508715-1.0g
2-{[(tert-butoxy)carbonyl]amino}-5-(dimethylamino)benzoic acid
2248331-02-2 95.0%
1.0g
$513.0 2025-03-14
Enamine
EN300-6508715-0.5g
2-{[(tert-butoxy)carbonyl]amino}-5-(dimethylamino)benzoic acid
2248331-02-2 95.0%
0.5g
$493.0 2025-03-14
Enamine
EN300-6508715-2.5g
2-{[(tert-butoxy)carbonyl]amino}-5-(dimethylamino)benzoic acid
2248331-02-2 95.0%
2.5g
$1008.0 2025-03-14
Enamine
EN300-6508715-5.0g
2-{[(tert-butoxy)carbonyl]amino}-5-(dimethylamino)benzoic acid
2248331-02-2 95.0%
5.0g
$1488.0 2025-03-14
Enamine
EN300-6508715-10.0g
2-{[(tert-butoxy)carbonyl]amino}-5-(dimethylamino)benzoic acid
2248331-02-2 95.0%
10.0g
$2209.0 2025-03-14
Enamine
EN300-6508715-0.05g
2-{[(tert-butoxy)carbonyl]amino}-5-(dimethylamino)benzoic acid
2248331-02-2 95.0%
0.05g
$431.0 2025-03-14

Additional information on Benzoic acid, 5-(dimethylamino)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-

Research Briefing on Benzoic acid, 5-(dimethylamino)-2-[[(1,1-dimethylethoxy)carbonyl]amino]- (CAS: 2248331-02-2)

Benzoic acid, 5-(dimethylamino)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, with the CAS number 2248331-02-2, is a chemically modified benzoic acid derivative that has garnered significant attention in recent pharmaceutical and biochemical research. This compound is characterized by the presence of a dimethylamino group and a tert-butoxycarbonyl (Boc) protected amino group, which confer unique chemical and biological properties. The Boc group, in particular, is widely used in peptide synthesis and drug design due to its stability and ease of removal under mild acidic conditions. Recent studies have explored the potential applications of this compound in drug development, particularly as a building block for more complex molecules with therapeutic potential.

One of the key areas of interest in recent research has been the role of this compound in the synthesis of novel protease inhibitors. Proteases are enzymes that play critical roles in various physiological and pathological processes, making them attractive targets for drug development. The structural features of Benzoic acid, 5-(dimethylamino)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, such as its aromatic ring and functional groups, allow it to interact with the active sites of certain proteases, thereby inhibiting their activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory effects against HIV-1 protease, with IC50 values in the nanomolar range. This suggests its potential utility in the development of new antiretroviral therapies.

In addition to its applications in protease inhibition, this compound has also been investigated for its potential as a fluorescent probe. The dimethylamino group is known to exhibit fluorescence properties, which can be exploited for imaging and diagnostic purposes. A recent study in Analytical Chemistry highlighted the use of Benzoic acid, 5-(dimethylamino)-2-[[(1,1-dimethylethoxy)carbonyl]amino]- as a pH-sensitive fluorescent probe for monitoring intracellular pH changes. The study reported that the compound exhibited a strong fluorescence response within the physiological pH range, making it a promising tool for studying cellular processes and disease mechanisms.

Another notable application of this compound is in the field of drug delivery systems. The Boc-protected amino group can be selectively deprotected to generate reactive sites for conjugation with other molecules, such as polymers or targeting ligands. This property has been leveraged in the design of prodrugs and targeted drug delivery systems. For instance, a 2022 study in Bioconjugate Chemistry described the use of this compound as a linker in the synthesis of antibody-drug conjugates (ADCs), where it facilitated the stable attachment of cytotoxic agents to monoclonal antibodies. The resulting ADCs demonstrated enhanced tumor-targeting efficiency and reduced off-target toxicity in preclinical models.

Despite these promising applications, challenges remain in the large-scale synthesis and purification of Benzoic acid, 5-(dimethylamino)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-. Recent advancements in synthetic methodologies, such as flow chemistry and catalytic asymmetric synthesis, have addressed some of these challenges. A 2023 review in Organic Process Research & Development highlighted the use of continuous flow reactors for the efficient and scalable synthesis of this compound, with improved yields and reduced waste generation. These technological advancements are expected to facilitate its broader adoption in pharmaceutical research and development.

In conclusion, Benzoic acid, 5-(dimethylamino)-2-[[(1,1-dimethylethoxy)carbonyl]amino]- (CAS: 2248331-02-2) represents a versatile and valuable compound in the field of chemical biology and drug discovery. Its unique structural features enable diverse applications, ranging from protease inhibition and fluorescent probing to drug delivery systems. Ongoing research and technological innovations are likely to further expand its utility and address current limitations. As such, this compound holds significant promise for the development of new therapeutic agents and diagnostic tools in the coming years.

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